2-(3-Aminoprop-1-EN-1-YL)phenol
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Overview
Description
2-(3-Aminoprop-1-EN-1-YL)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group This compound has a unique structure where an amino group (-NH2) is attached to a propene chain, which is further connected to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminoprop-1-EN-1-YL)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with an appropriate nucleophile.
Industrial Production Methods
In industrial settings, the production of phenols, including this compound, often involves the catalytic hydroxylation of benzene derivatives. This process can be optimized for large-scale production by controlling parameters such as temperature, pressure, and the presence of catalysts .
Chemical Reactions Analysis
Types of Reactions
2-(3-Aminoprop-1-EN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, amines, and substituted phenols, which have significant applications in various chemical processes .
Scientific Research Applications
2-(3-Aminoprop-1-EN-1-YL)phenol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Biology: The compound is used in studying enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(3-Aminoprop-1-EN-1-YL)phenol exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the amino group can participate in nucleophilic reactions. These interactions can modulate enzyme activity and influence various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound with a simple hydroxyl group attached to the benzene ring.
4-Aminophenol: Similar structure but with the amino group directly attached to the benzene ring.
2-Aminophenol: The amino group is ortho to the hydroxyl group on the benzene ring.
Uniqueness
2-(3-Aminoprop-1-EN-1-YL)phenol is unique due to the presence of the propene chain linking the amino group to the phenol ring.
Properties
CAS No. |
63257-77-2 |
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Molecular Formula |
C9H11NO |
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(3-aminoprop-1-enyl)phenol |
InChI |
InChI=1S/C9H11NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-6,11H,7,10H2 |
InChI Key |
VWDQJRIVNZKHKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CCN)O |
Origin of Product |
United States |
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